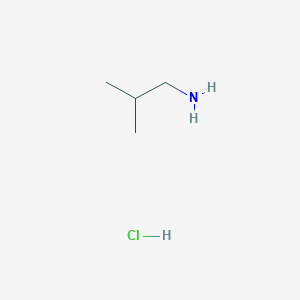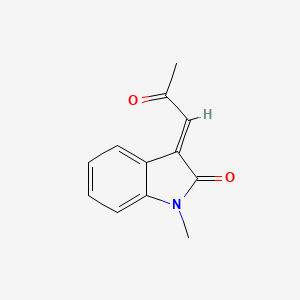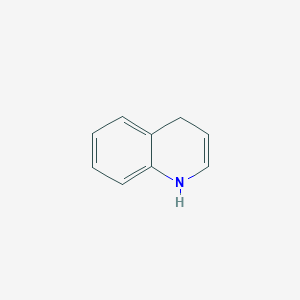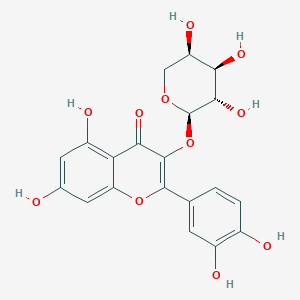![molecular formula C29H41N2O12PS B1252338 ({4-[(2S,3R)-2-({[(3R,3AS,6AR)-Hexahydrofuro[2,3-B]furan-3-yloxy]carbonyl}amino)-3-hydroxy-4-{isobutyl[(4-methoxyphenyl)sulfonyl]amino}butyl]phenoxy}methyl)phosphonic acid](/img/structure/B1252338.png)
({4-[(2S,3R)-2-({[(3R,3AS,6AR)-Hexahydrofuro[2,3-B]furan-3-yloxy]carbonyl}amino)-3-hydroxy-4-{isobutyl[(4-methoxyphenyl)sulfonyl]amino}butyl]phenoxy}methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS-8373 is a furofuran that consists of hydroxymethylphosphonic acid where the alcoholic OH group is carrying a ({4-[(2S,3R)-2-({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]carbonyl}amino)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl](2-methylpropyl)amino}butyl]phenyl group. It is a furofuran, a carbamate ester and a sulfonamide. It derives from a phosphonic acid.
Scientific Research Applications
Complexones and Biologically Active Substances
Hydroxyalkylphosphonic acids and their derivatives, including the specific compound , are recognized for their role as effective complexones and biologically active substances. These compounds, especially those containing pyridine and phosphonic/phosphinic acid derivatives, are of significant interest due to their utility in medicine (Prishchenko, Livantsov, Novikova, Livantsova, & Milyaeva, 2008).
Stereo Selective Synthesis and Spectral Characterization
The stereo selective synthesis of certain analogs of this compound, including the synthesis of related chiral alcohols, demonstrates their significance in scientific research. This process involves multiple synthetic steps, highlighting the compound's potential in the field of chemistry and pharmacology (Bommena, Rao Inti, Vysyaraju, Krishna, & Bethanabatla, 2015).
HIV-1 Protease Inhibition
Compounds with structural similarities to the one have been shown to inhibit the replication of the HIV virus by targeting the HIV-1 protease enzyme. This unique action against multidrug-resistant HIV strains marks these compounds as significant in HIV research and treatment (Darwish, Al-majed, Alsaif, Bakheit, Herqash, & Alzaid, 2021).
Potential in Cancer Biomarker Studies
Certain derivatives of the compound have been synthesized for evaluation as potential positron emission tomography (PET) cancer biomarkers. This indicates the compound's relevance in cancer research, particularly in exploring new diagnostic techniques (Zheng, Fei, Liu, Wang, Stone, Martinez, Gay, Baity, Miller, Sledge, & Hutchins, 2004).
Application in Adhesive Polymer Synthesis
Hydrolytically stable phosphonic acid monomers, related to the compound , have been synthesized and characterized for their potential use in adhesive polymers. This research area explores the structural and chemical properties of these monomers, contributing to advancements in materials science (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).
Brain Penetration Studies in HIV-1 Protease Inhibitors
Research on fluorine-containing HIV-1 protease inhibitors, which share structural similarities with the compound, has been conducted to improve brain penetration. These studies are vital in enhancing the effectiveness of HIV treatments, particularly in overcoming the blood-brain barrier (Ghosh et al., 2015).
Development of Selective Receptor Antagonists
Compounds structurally related to the one have been optimized for their role as selective receptor antagonists, showcasing their potential in the development of targeted therapies in various medical conditions (Naganawa et al., 2006).
properties
Molecular Formula |
C29H41N2O12PS |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
[4-[(2S,3R)-2-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]phenoxy]methylphosphonic acid |
InChI |
InChI=1S/C29H41N2O12PS/c1-19(2)15-31(45(37,38)23-10-8-21(39-3)9-11-23)16-26(32)25(14-20-4-6-22(7-5-20)42-18-44(34,35)36)30-29(33)43-27-17-41-28-24(27)12-13-40-28/h4-11,19,24-28,32H,12-18H2,1-3H3,(H,30,33)(H2,34,35,36)/t24-,25-,26+,27-,28+/m0/s1 |
InChI Key |
VGMTVMSJTCIQMF-AJIIGFCHSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=C(C=C1)OCP(=O)(O)O)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=C(C=C1)OCP(=O)(O)O)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1252257.png)


![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)
![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)



![[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1252276.png)

